molecular formula C25H27NO9 B12324702 p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene--D-mannopyranoside

p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene--D-mannopyranoside

Cat. No.: B12324702
M. Wt: 485.5 g/mol
InChI Key: RVVIQVXUQHZOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-mannopyranoside typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-mannopyranoside is used in various scientific research fields:

Mechanism of Action

The mechanism of action of p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-mannopyranoside involves its interaction with specific enzymes that recognize and cleave glycosidic bonds. The compound acts as a substrate for these enzymes, allowing researchers to study the enzyme’s activity and specificity. The molecular targets include glycosidases and other carbohydrate-processing enzymes .

Comparison with Similar Compounds

Similar Compounds

  • p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-glucopyranoside
  • p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-galactopyranoside

Uniqueness

p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-mannopyranoside is unique due to its specific structure, which makes it a valuable tool for studying mannose-specific enzymes. Its unique protective groups and nitrophenyl moiety allow for selective reactions and easy detection in enzymatic assays .

Properties

Molecular Formula

C25H27NO9

Molecular Weight

485.5 g/mol

IUPAC Name

[7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate

InChI

InChI=1S/C25H27NO9/c27-20-22(34-23(28)16-7-3-1-4-8-16)21-19(15-31-25(35-21)13-5-2-6-14-25)33-24(20)32-18-11-9-17(10-12-18)26(29)30/h1,3-4,7-12,19-22,24,27H,2,5-6,13-15H2

InChI Key

RVVIQVXUQHZOPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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